molecular formula C9H9FO3S B13160160 4-Cyclopropoxybenzene-1-sulfonyl fluoride

4-Cyclopropoxybenzene-1-sulfonyl fluoride

Cat. No.: B13160160
M. Wt: 216.23 g/mol
InChI Key: MLHGSWXXNSUTJG-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzene-1-sulfonyl fluoride is a chemical probe featuring a sulfonyl fluoride (S-F) group, strategically positioned para to a cyclopropoxy substituent on an aromatic ring. This structure is of significant interest in modern chemical biology and medicinal chemistry for the development of covalent inhibitors. The sulfonyl fluoride moiety acts as an electrophilic warhead, enabling it to undergo sulfonylation reactions with nucleophilic amino acid residues, such as serines, threonines, and tyrosines, within enzyme active sites. This covalent binding mechanism allows researchers to irreversibly inhibit enzyme function and study essential biological pathways. The primary research value of this compound lies in the unique properties imparted by the cyclopropoxy group. This substituent can influence the compound's overall electronics, potentially fine-tuning the reactivity of the sulfonyl fluoride, and contributes to its lipophilicity, which is a critical parameter for membrane permeability and cellular activity. As a result, 4-Cyclopropoxybenzene-1-sulfonyl fluoride serves as a valuable building block in Activity-Based Protein Profiling (ABPP) to identify and characterize novel enzyme targets, in the design of targeted covalent inhibitors for undruggable proteins, and as a synthetic intermediate for more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified laboratory personnel with appropriate safety precautions.

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

4-cyclopropyloxybenzenesulfonyl fluoride

InChI

InChI=1S/C9H9FO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2

InChI Key

MLHGSWXXNSUTJG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Mechanistic Investigations of 4 Cyclopropoxybenzene 1 Sulfonyl Fluoride Reactivity

Sulfur(VI)-Fluoride Exchange (SuFEx) Reaction Mechanisms Involving the Sulfonyl Fluoride (B91410)

The sulfonyl fluoride group (-SO₂F) is the reactive center for Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their reliability and wide applicability. nih.govresearchgate.net The reactivity of the S(VI)-F bond in compounds like 4-cyclopropoxybenzene-1-sulfonyl fluoride is characterized by a unique balance of stability and latent reactivity. sigmaaldrich.comnih.gov While highly stable under many conditions, including resistance to reduction and thermolysis, the electrophilicity of the sulfur center can be harnessed for specific transformations. nih.govsigmaaldrich.com This allows the S-F bond to remain inert until specific catalytic conditions are introduced, enabling controlled nucleophilic substitution. nih.gov

The fundamental SuFEx transformation involving 4-cyclopropoxybenzene-1-sulfonyl fluoride is the nucleophilic substitution at the hexavalent sulfur atom. The reaction proceeds via the attack of a nucleophile on the highly electrophilic sulfur center, leading to the displacement of the fluoride ion. chemrxiv.orgnih.gov Despite the strength and stability of the S(VI)-F bond, it is susceptible to exchange with various nucleophiles under appropriate activation. nih.gov

Common nucleophiles in SuFEx reactions include silyl-protected or unprotected phenols, amines, and other O-centered nucleophiles like alkoxy and phenolate (B1203915) anions. nih.govnih.gov The reaction with these nucleophiles is chemoselective, exclusively producing sulfonylation products without the reductive collapse that often plagues reactions with sulfonyl chlorides. sigmaaldrich.comnih.gov Studies on a range of sulfur(VI) fluorides have demonstrated their ability to react with nucleophilic amino acid residues such as lysine, tyrosine, histidine, and serine, highlighting their utility as chemical biology probes. nih.govenamine.net The reaction typically proceeds through a trigonal bipyramidal intermediate or transition state at the sulfur center.

Table 1: Common Nucleophiles in SuFEx Reactions with Aryl Sulfonyl Fluorides
Nucleophile ClassSpecific ExampleResulting Product LinkageTypical Reaction Conditions
Phenols / Silyl (B83357) Ethers4-Methoxyphenol / Trimethyl(phenoxy)silaneSulfonate Ester (Ar-SO₂-OAr')Base (e.g., Cs₂CO₃) or Bifluoride Catalyst
Amines (Primary & Secondary)Aniline, PiperidineSulfonamide (Ar-SO₂-NHR' / Ar-SO₂-NR'₂)Base or Lewis Acid Catalyst
Alcohols / Silyl EthersSecondary Alcohols / Alkoxy-trimethylsilaneSulfonate Ester (Ar-SO₂-OR')Strong Base Catalyst (e.g., BTMG)
ThiophenolsThiophenolates (ArS⁻)Thiosulfonate (Ar-SO₂-SAr')Base

The latent reactivity of the sulfonyl fluoride group is unlocked through specific catalytic activation. nih.gov Several catalytic systems have been developed to promote SuFEx reactions, which can be broadly categorized as base-catalyzed or Lewis acid-catalyzed.

Base Catalysis: Organic bases are frequently employed to activate the nucleophile. For instance, tetramethylguanidine (TMG) can selectively deprotonate tyrosine residues over other nucleophilic amino acids, facilitating site-specific protein modification. nih.gov For reactions with less nucleophilic partners like secondary alcohols, stronger organosuperbases such as 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine (BEMP) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) may be required, often at elevated temperatures. nih.gov Bifluoride salts ([FHF]⁻) have emerged as highly potent catalysts, significantly accelerating reactions between aryl silyl ethers and aryl sulfonyl fluorides, allowing for very low catalyst loadings (down to 0.05 mol%). researchgate.net

Lewis Acid Catalysis: Lewis acids activate the sulfonyl fluoride electrophile. Calcium(II) bistriflimide (Ca(NTf₂)₂) has been identified as an efficient catalyst, particularly for the synthesis of sulfonamides and other nitrogenous S(VI) compounds. nih.govhmc.edu Mechanistic studies and transition state analysis revealed that the Ca²⁺ ion forms a two-point contact with the sulfonyl fluoride substrate, coordinating to both the sulfonyl oxygen and the departing fluoride. hmc.edu This bidentate coordination enhances the electrophilicity of the sulfur center while simultaneously stabilizing the developing negative charge on the leaving fluoride ion. hmc.edu

Another strategy involves the combination of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives, which provides a broad-spectrum method for the amidation of sulfonyl fluorides, proving especially effective for sterically hindered substrates. nih.gov

The electronic nature of the substituent at the para-position of the benzene (B151609) ring directly influences the reactivity of the sulfonyl fluoride group. The cyclopropoxy group in 4-cyclopropoxybenzene-1-sulfonyl fluoride acts as an electron-donating group, which increases the electron density on the aryl ring. This donation slightly reduces the intrinsic electrophilicity of the sulfur(VI) center compared to an unsubstituted phenylsulfonyl fluoride.

However, the powerful electron-withdrawing nature of the sulfonyl fluoride moiety itself ensures that the sulfur atom remains a potent electrophilic center. The reactivity of aryl sulfonyl fluorides can be modulated by substituents on the aromatic ring, a principle that allows for the fine-tuning of their reactivity for specific applications. enamine.net For example, converting sulfonyl fluorides into S(VI) radicals, a challenging transformation due to the high S-F bond dissociation energy, can be achieved through cooperative organosuperbase activation and photoredox catalysis. researchgate.net Visible light-induced S-F bond activation has also been demonstrated as a metal-free method to generate sulfonyl radicals for further reactions. nih.gov Computational studies of related systems have shown that oxidative addition at the S-F bond is a viable activation pathway. chemrxiv.org

Cyclopropyl (B3062369) Ring-Opening Mechanisms within the Cyclopropoxy Moiety

The cyclopropoxy moiety introduces a second site of potential reactivity in the molecule. Cyclopropane (B1198618) rings are characterized by significant ring strain, which provides a thermodynamic driving force for ring-opening reactions. bohrium.comresearchgate.net

The three-membered ring of cyclopropane possesses substantial strain energy, which can be harnessed to promote reactions where the ring is opened. bohrium.comnih.gov This inherent strain makes the C-C bonds of the ring susceptible to cleavage under various conditions, including radical or ionic pathways. bohrium.combeilstein-journals.orgresearchgate.net The ring-opening of cyclopropane derivatives can be initiated by oxidative radical processes, providing access to a wide array of functionalized linear compounds. beilstein-journals.orgnih.govnih.gov For instance, a cyclopropoxy radical can undergo rapid ring-opening to form a more stable β-keto radical. beilstein-journals.org The strain energy of a seven-membered ring iminoborane, for example, was found to be lower than a six-membered analogue, directly impacting its reactivity and allowing for facile cycloaddition reactions. rsc.orgnih.govresearchgate.net This principle highlights how ring strain governs the kinetic and thermodynamic favorability of reactions that lead to its release. nih.govrsc.org

In 4-cyclopropoxybenzene-1-sulfonyl fluoride, the cyclopropoxy group is an electron donor, while the sulfonyl fluoride attached to the aryl ring is a strong electron acceptor. This "push-pull" electronic arrangement across the benzene ring can influence the stability of the cyclopropyl C-C bonds. Nucleophilic attack is often directed to the carbon atom bearing the donor group in polarized donor-acceptor systems. nih.gov Kinetic studies on related electrophilic cyclopropanes have shown that aryl substituents on the ring can accelerate ring-opening reactions by up to a factor of 15 compared to unsubstituted analogues, consistent with the known activating effect of adjacent π-systems in Sₙ2 reactions. nih.gov Furthermore, both electronic and steric effects of substituents on the aryl ring and the cyclopropane moiety itself have been found to be substantial in determining reaction rates and regiochemistry. acs.org

Table 2: Factors Influencing Cyclopropane Ring Reactivity
FactorDescriptionEffect on 4-Cyclopropoxybenzene Moiety
Ring Strain Inherent energy (~115 kJ/mol) due to distorted bond angles, providing a thermodynamic driving force for ring-opening. researchgate.netEnables potential ring-opening reactions under thermal, photochemical, or catalytic conditions to relieve strain. bohrium.combeilstein-journals.org
Electronic Effects (Donor-Acceptor) Substituents polarize the ring's C-C bonds, activating them towards nucleophilic or electrophilic attack. researchgate.netnih.govThe cyclopropoxy (donor) and remote sulfonyl fluoride (acceptor) create a polarized system that could influence ring stability and direct potential regioselective reactions. nih.govnih.gov
Steric Hindrance The physical bulk of substituents can impede the approach of reagents to the cyclopropane ring. acs.orgThe unsubstituted nature of the cyclopropyl ring itself presents minimal steric hindrance to reagent approach.
Adjacent π-System An adjacent aryl ring can stabilize transition states in Sₙ2-type ring-opening reactions. nih.govThe attached benzene ring can activate the cyclopropane moiety towards certain ring-opening pathways. nih.gov

Interplay of Sulfonyl Fluoride and Cyclopropoxy Group Reactivity

The chemical behavior of 4-Cyclopropoxybenzene-1-sulfonyl fluoride is a direct consequence of the electronic communication between the cyclopropoxy and sulfonyl fluoride groups, mediated by the central benzene ring. The cyclopropoxy group, analogous to other alkoxy groups, acts as an electron-donating group, while the sulfonyl fluoride group is a potent electron-withdrawing group. This push-pull electronic arrangement significantly influences the electron density distribution within the aromatic ring and at the reactive centers of the functional groups themselves.

Inductive and Resonance Effects on Reaction Centers

The electronic influence of the cyclopropoxy and sulfonyl fluoride groups can be dissected into inductive (through-sigma bond) and resonance (through-pi system) effects. These effects modulate the reactivity of the molecule, particularly at the sulfonyl fluoride's sulfur center and the aromatic ring.

The cyclopropoxy group exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect (-I) due to the oxygen atom's electronegativity. However, its more dominant effect is electron-donating through resonance (+R), where the oxygen's lone pairs delocalize into the benzene ring's pi-system. libretexts.orglibretexts.org This resonance donation primarily increases the electron density at the ortho and para positions of the ring.

The sulfonyl fluoride group is a powerful electron-withdrawing group, primarily due to the strong inductive effects (-I) of the highly electronegative oxygen and fluorine atoms. stackexchange.com This group deactivates the benzene ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. nih.gov

The combined influence of these groups in 4-Cyclopropoxybenzene-1-sulfonyl fluoride results in a polarized molecule. The electron-donating cyclopropoxy group at the para position enhances the electron density of the aromatic ring, which in turn can influence the reactivity at the sulfonyl fluoride group. This interplay is crucial in determining the rates and mechanisms of reactions involving this compound.

SubstituentσpInductive EffectResonance Effect
-OCH3-0.27-I (Withdrawing)+R (Donating)
-OC2H5-0.24-I (Withdrawing)+R (Donating)
-SO2F+0.91 (estimated)-I (Strongly Withdrawing)-R (Withdrawing)

Data for alkoxy groups are well-established. The σp value for -SO2F is estimated based on related sulfonyl groups.

Stereoelectronic Control in Reactions

Stereoelectronic effects, which pertain to the influence of orbital alignment on reaction pathways, are critical in understanding the reactivity of 4-Cyclopropoxybenzene-1-sulfonyl fluoride. The specific spatial arrangement of orbitals can either facilitate or hinder a particular reaction.

In the context of reactions at the sulfonyl fluoride group, such as nucleophilic attack, the geometry of the transition state is crucial. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the incoming nucleophile attacks the carbon atom bearing the sulfonyl fluoride group. The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex. stackexchange.com The strong negative inductive effect of the fluorine atom is a key factor in stabilizing this intermediate, making the initial nucleophilic addition the rate-determining step. stackexchange.com

The orientation of the cyclopropoxy group relative to the benzene ring can also play a role. The p-orbitals of the cyclopropane ring can interact with the π-system of the benzene ring, contributing to its electron-donating character. wikipedia.org The conformation that allows for optimal overlap between the oxygen lone pair p-orbitals and the aromatic π-system will maximize the resonance effect. This preferred orientation can influence the electronic distribution and, consequently, the reactivity at the distant sulfonyl fluoride group.

While specific experimental studies on the stereoelectronic control in reactions of 4-Cyclopropoxybenzene-1-sulfonyl fluoride are limited, insights can be drawn from computational studies and analogous systems. The interplay of orbital alignments and electronic effects is a key area of investigation for understanding the nuanced reactivity of such substituted aromatic compounds.

An in-depth analysis of the reactivity and chemical transformations of 4-Cyclopropoxybenzene-1-sulfonyl fluoride reveals a versatile scaffold for molecular synthesis, primarily leveraging the well-established Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The compound's reactivity can be categorized by the two principal functional moieties: the sulfonyl fluoride group and the cyclopropoxy group.

Derivatization and Functionalization Strategies of 4 Cyclopropoxybenzene 1 Sulfonyl Fluoride

Late-Stage Functionalization via SuFEx Chemistry

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late step in their synthesis. This approach allows for the rapid generation of analogs with diverse functionalities, enabling efficient exploration of structure-activity relationships. The sulfonyl fluoride (B91410) group of 4-cyclopropoxybenzene-1-sulfonyl fluoride is an ideal handle for LSF due to its participation in SuFEx chemistry, a set of near-perfect click reactions. sigmaaldrich.com

The SuFEx reaction involves the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.gov Arylsulfonyl fluorides like 4-cyclopropoxybenzene-1-sulfonyl fluoride are particularly well-suited for this transformation. The S-F bond in these compounds is remarkably stable under a wide range of chemical conditions, including strong acids and reducing agents, yet it can be selectively activated to react with nucleophiles such as phenols, amines, and alcohols. sigmaaldrich.comnih.gov This combination of stability and tunable reactivity is a key advantage of SuFEx chemistry.

The reaction of 4-cyclopropoxybenzene-1-sulfonyl fluoride with various nucleophiles can be catalyzed by organic bases, allowing for the formation of stable sulfonamide, sulfonate ester, and other sulfur-containing linkages under mild conditions. nih.gov This process is highly efficient and chemoselective, often proceeding with high yields and minimal purification. sigmaaldrich.com For instance, the reaction with a phenolic compound would yield a sulfonate ester, while reaction with a primary or secondary amine would produce a sulfonamide.

The table below illustrates the potential products from the SuFEx reaction of 4-Cyclopropoxybenzene-1-sulfonyl fluoride with various nucleophiles.

NucleophileProduct ClassPotential Application
Phenol (B47542)Sulfonate EsterBioactive compounds, polymers
Primary AmineN-Substituted SulfonamidePharmaceuticals, agrochemicals
Secondary AmineN,N-Disubstituted SulfonamideChemical probes, materials science
AlcoholSulfonate EsterOrganic synthesis intermediates

This LSF approach allows for the incorporation of the 4-cyclopropoxybenzenesulfonyl motif into a wide array of molecules, thereby modifying their biological activity, physical properties, or both.

Functionalization Through Cyclopropyl (B3062369) Ring Manipulations

The cyclopropyl group of 4-cyclopropoxybenzene-1-sulfonyl fluoride represents another site for chemical modification, albeit one that is generally more challenging to address than the sulfonyl fluoride. Aryl cyclopropyl ethers are known to be relatively stable. acs.org However, the inherent ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) can be exploited under specific reaction conditions to induce ring-opening reactions. nih.gov

The cleavage of the cyclopropyl ether linkage typically requires harsh conditions, such as strong acids, which can lead to the formation of a phenol and a cyclopropyl-derived carbocation that can be trapped by nucleophiles. wikipedia.orgacs.org The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the reaction conditions. acs.org

Alternatively, radical-mediated ring-opening reactions could provide a milder pathway for functionalization. nih.gov For instance, treatment with a radical initiator could lead to the formation of a radical intermediate that undergoes rearrangement to an open-chain structure. This strategy could allow for the introduction of new functional groups at a distance from the aromatic ring.

It is important to note that the ether linkage in aryl cyclopropyl ethers is generally more robust than in their alkyl counterparts due to the sp2 hybridization of the aromatic carbon, making cleavage more difficult. youtube.com The specific reactivity of the cyclopropoxy group in 4-cyclopropoxybenzene-1-sulfonyl fluoride would also be influenced by the strongly electron-withdrawing sulfonyl fluoride group on the aromatic ring.

Potential transformations involving the cyclopropyl ring are summarized in the table below.

Reaction TypeConditionsPotential Products
Acid-catalyzed ring openingStrong acid (e.g., HBr, HI)4-Hydroxybenzene-1-sulfonyl fluoride and propenyl derivatives
Radical-mediated ring openingRadical initiator (e.g., AIBN)Open-chain functionalized ethers
Cycloaddition reactionsTransition metal catalystFused-ring systems

Further research is needed to explore the specific conditions required to achieve selective and efficient manipulations of the cyclopropyl ring in this particular molecule.

Development of Advanced Synthetic Building Blocks and Scaffolds

Beyond its direct functionalization, 4-cyclopropoxybenzene-1-sulfonyl fluoride can serve as a valuable starting material for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both the reactive sulfonyl fluoride and the modifiable cyclopropoxy group, allows for the construction of diverse chemical scaffolds.

The sulfonyl fluoride moiety can be used as a "connective hub" in SuFEx chemistry to link the 4-cyclopropoxybenzene core to other molecular fragments. nih.gov This approach enables the modular synthesis of libraries of compounds with varied substituents, which is highly valuable in drug discovery and materials science. For example, by reacting 4-cyclopropoxybenzene-1-sulfonyl fluoride with a library of amines or phenols, a diverse set of sulfonamides or sulfonate esters can be rapidly prepared. researchgate.net

Furthermore, the entire 4-cyclopropoxybenzenesulfonyl fluoride unit can be incorporated as a key structural motif in the design of new bioactive molecules. The cyclopropoxy group can impart favorable physicochemical properties, such as increased metabolic stability and improved membrane permeability, while the sulfonyl fluoride can act as a covalent warhead to target specific amino acid residues in proteins.

The table below outlines the potential of 4-Cyclopropoxybenzene-1-sulfonyl fluoride as a building block.

Synthetic StrategyResulting ScaffoldPotential Applications
SuFEx with bifunctional linkersPolymers, macrocyclesMaterials science, drug delivery
Multi-step synthesis incorporating the 4-cyclopropoxybenzenesulfonyl motifComplex heterocyclic systemsMedicinal chemistry, agrochemicals
Derivatization of the aromatic ringSubstituted 4-cyclopropoxybenzene-1-sulfonyl fluoridesFine-tuning of electronic and steric properties

The versatility of 4-cyclopropoxybenzene-1-sulfonyl fluoride as a synthetic building block underscores its importance in the development of novel chemical entities with tailored properties and functions.

Theoretical and Computational Studies on 4 Cyclopropoxybenzene 1 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-cyclopropoxybenzene-1-sulfonyl fluoride (B91410), DFT calculations can elucidate its electronic structure, thermodynamic stability, and inherent reactivity.

DFT calculations typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation in an approximate manner. These calculations can predict a variety of molecular properties.

Key Research Findings from DFT Studies:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in 4-cyclopropoxybenzene-1-sulfonyl fluoride. This includes predicting bond lengths, bond angles, and dihedral angles. For instance, the calculations would likely show a tetrahedral geometry around the sulfur atom and a planar benzene (B151609) ring, with the cyclopropoxy group adopting a specific orientation relative to the ring.

Electronic Properties: The distribution of electrons within the molecule is a key determinant of its chemical behavior. DFT can be used to calculate the Mulliken or Natural Population Analysis (NPA) charges on each atom, revealing the electrophilic and nucleophilic sites. The sulfur atom of the sulfonyl fluoride group is expected to be highly electrophilic, making it a primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For 4-cyclopropoxybenzene-1-sulfonyl fluoride, the MEP would likely show a region of high positive potential (blue) around the sulfonyl fluoride group, indicating its electron-withdrawing nature, and regions of negative potential (red) around the oxygen atom of the cyclopropoxy group and the fluorine atom.

Thermodynamic Stability: DFT calculations can be used to compute the enthalpy of formation and Gibbs free energy of the molecule, providing insights into its thermodynamic stability.

Below is a representative table of predicted geometric and electronic parameters for 4-cyclopropoxybenzene-1-sulfonyl fluoride derived from a hypothetical DFT calculation at the B3LYP/6-311+G(d,p) level of theory.

ParameterPredicted Value
Bond Lengths (Å)
S-F1.58
S-O11.43
S-O21.43
S-C(aromatic)1.76
C-O(ether)1.37
**Bond Angles (°) **
O1-S-O2120.5
F-S-C(aromatic)105.2
NPA Charges (e)
S+2.5
F-0.6
O(ether)-0.5

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule moves and interacts with its environment over time. For 4-cyclopropoxybenzene-1-sulfonyl fluoride, MD simulations are particularly useful for exploring its conformational landscape and understanding its behavior in different solvents.

In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time.

Insights from Molecular Dynamics Simulations:

Conformational Flexibility: The cyclopropoxy group and its linkage to the benzene ring have rotational freedom. MD simulations can explore the different possible conformations (rotamers) of the molecule and determine their relative populations at a given temperature. This can reveal the most prevalent shapes the molecule adopts in solution.

Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can model 4-cyclopropoxybenzene-1-sulfonyl fluoride in various solvents (e.g., water, methanol, dichloromethane) to study how the solvent molecules arrange themselves around the solute. This can provide information about the solvation shell structure and the strength of solute-solvent interactions.

Diffusion and Transport Properties: By analyzing the trajectories from an MD simulation, it is possible to calculate the diffusion coefficient of 4-cyclopropoxybenzene-1-sulfonyl fluoride in a given solvent. This property is important for understanding how the molecule moves through a medium.

A hypothetical MD simulation of 4-cyclopropoxybenzene-1-sulfonyl fluoride in water could reveal the formation of hydrogen bonds between water molecules and the oxygen and fluorine atoms of the solute, which would influence its solubility and reactivity.

Quantum Chemical Analysis of Reaction Transition States and Energetics

Quantum chemical methods, including DFT, are crucial for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, these methods can identify the transition states (the highest energy points along the reaction pathway) and calculate the activation energies, which determine the reaction rates.

For 4-cyclopropoxybenzene-1-sulfonyl fluoride, a key reaction of interest is the nucleophilic substitution at the sulfur atom, which is characteristic of sulfonyl fluorides.

Investigating Reaction Mechanisms:

Transition State Theory: Quantum chemical calculations can locate the geometry of the transition state for a given reaction, such as the attack of a nucleophile (e.g., hydroxide, an amine) on the sulfur atom. The structure of the transition state provides valuable information about the geometry of the reacting molecules at the point of highest energy.

Activation Energy Barriers: The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy corresponds to a faster reaction. By calculating the activation energies for different potential reaction pathways, it is possible to predict which reaction is most likely to occur.

Below is an illustrative data table for a hypothetical nucleophilic aromatic substitution reaction of 4-cyclopropoxybenzene-1-sulfonyl fluoride with a generic nucleophile (Nu-), calculated using a quantum chemical method.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants (4-CPBSF + Nu-)0.0
Transition State+15.2
Products-5.7

Frontier Molecular Orbital (FMO) Theory Analysis to Elucidate Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energies and shapes of these frontier orbitals provide significant insights into a molecule's electrophilic and nucleophilic character. libretexts.org

FMO Analysis of 4-Cyclopropoxybenzene-1-sulfonyl Fluoride:

HOMO: The HOMO is the highest energy orbital containing electrons and represents the molecule's ability to act as a nucleophile or electron donor. For 4-cyclopropoxybenzene-1-sulfonyl fluoride, the HOMO is expected to be localized primarily on the electron-rich cyclopropoxybenzene ring, particularly on the oxygen atom and the aromatic pi system.

LUMO: The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor. The strongly electron-withdrawing sulfonyl fluoride group will significantly lower the energy of the LUMO and localize it predominantly on the sulfur atom and the S-F bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Predicting Reactivity: The FMO analysis predicts that 4-cyclopropoxybenzene-1-sulfonyl fluoride will be susceptible to nucleophilic attack at the sulfur atom, as this corresponds to an interaction between the HOMO of a nucleophile and the LUMO of the sulfonyl fluoride. Conversely, electrophilic attack would be directed towards the electron-rich aromatic ring, corresponding to an interaction between the LUMO of an electrophile and the HOMO of the sulfonyl fluoride.

A summary of the expected FMO characteristics and their implications for the reactivity of 4-cyclopropoxybenzene-1-sulfonyl fluoride is presented in the table below.

OrbitalExpected Primary LocalizationPredicted Reactivity
HOMO Cyclopropoxybenzene Ring, Oxygen AtomSite for electrophilic attack
LUMO Sulfur Atom, S-F BondSite for nucleophilic attack

Applications in Advanced Organic Synthesis

Enabling Convergent Synthesis of Complex Molecular Architectures

The aryl sulfonyl fluoride (B91410) moiety, such as that in 4-Cyclopropoxybenzene-1-sulfonyl fluoride, serves as an ideal functional handle for this purpose. The S-F bond is exceptionally stable, remaining inert to a wide variety of reaction conditions typically employed in multi-step synthesis. mdpi.comnih.gov This robustness allows for the 4-cyclopropoxybenzene-1-sulfonyl fluoride unit to be carried through numerous synthetic steps without degradation, preserving it for a final, strategic coupling reaction.

This late-stage functionalization capability is critical. For instance, a complex fragment bearing the 4-cyclopropoxybenzene-1-sulfonyl fluoride group can be coupled with another large fragment containing a nucleophilic partner (such as a silyl (B83357) ether or an amine) via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This approach allows for the rapid and efficient assembly of intricate molecular architectures that would be challenging to construct through a linear sequence. The cyclopropyl (B3062369) group, in particular, is a valuable motif in medicinal chemistry, known for its ability to enhance metabolic stability, potency, and brain permeability in drug candidates. scientificupdate.comnih.gov Therefore, the ability to introduce the 4-cyclopropoxy-phenyl fragment intact during the final steps of a synthesis is of considerable value.

Role as a Privileged Reagent in Modern Click Chemistry Applications

"Click chemistry" describes a class of reactions that are rapid, high-yielding, wide in scope, and generate only inoffensive byproducts. In 2014, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction was introduced by K. Barry Sharpless and coworkers, and it has since been recognized as a new generation of click chemistry. oup.comresearchgate.net At the heart of SuFEx chemistry are sulfonyl fluorides (R-SO₂F), which are considered "privileged" reagents due to their unique balance of stability and reactivity. nih.govrsc.org

4-Cyclopropoxybenzene-1-sulfonyl fluoride is a quintessential SuFEx reagent. While the S-F bond is remarkably stable under ambient and physiological conditions, it can be selectively activated to react with a wide range of nucleophiles. oup.comrsc.org This controlled reactivity allows for the formation of extremely stable sulfonate (-SO₂-O-), sulfonamide (-SO₂-N-), and other sulfur(VI)-containing linkages with high efficiency and selectivity. mdpi.comresearchgate.net

The SuFEx reaction's utility has been demonstrated in numerous applications, including drug discovery, chemical biology, and materials science. researchgate.netnih.gov As a SuFEx building block, 4-Cyclopropoxybenzene-1-sulfonyl fluoride enables the modular assembly of functional molecules, allowing for the reliable installation of the 4-cyclopropoxyphenyl group onto a target scaffold.

Key Features of SuFEx Click Chemistry
FeatureDescriptionRelevance of 4-Cyclopropoxybenzene-1-sulfonyl fluoride
High Stability of Reagent Sulfonyl fluorides are generally stable to water, oxygen, and a wide range of synthetic conditions, resisting hydrolysis and reduction. mdpi.comnih.govThe compound can be stored and handled easily and is compatible with multi-step synthesis pathways.
Controlled Reactivity The S-F bond undergoes nucleophilic substitution only under specific activation, often with catalysts like bases or silicon-based reagents. rsc.orgmdpi.comAllows for precise, on-demand coupling to nucleophiles like phenols, silyl ethers, and amines without unwanted side reactions.
High Yields & Purity SuFEx reactions are known for proceeding to completion with high efficiency, often requiring minimal purification.Facilitates the efficient synthesis of target molecules, making it suitable for library synthesis and materials production.
Formation of Stable Linkages The resulting sulfonate and sulfonamide bonds are exceptionally robust and chemically stable. researchgate.netCreates permanent connections in polymers, bioconjugates, and drug molecules.
Wide Scope Applicable to a broad range of substrates and functional groups. researchgate.netnih.govbohrium.comEnables the 4-cyclopropoxyphenyl moiety to be linked to a diverse array of chemical structures.

Cyclopropanation Reactions Utilizing Related Sulfonyl Fluorides as Ambiphiles

While aryl sulfonyl fluorides like 4-Cyclopropoxybenzene-1-sulfonyl fluoride are primarily known for their role in SuFEx chemistry, recent research has unveiled novel reactivity for related alkyl sulfonyl fluorides in cyclopropanation reactions. researchgate.netsynthical.com In a palladium(II)-catalyzed process, alkyl sulfonyl fluorides have been shown to act as "ambiphiles," possessing both nucleophilic and electrophilic character. chemrxiv.org

This innovative methodology utilizes the sulfonyl fluoride group for a dual purpose within the catalytic cycle:

Pronucleophile Activation : The strongly electron-withdrawing sulfonyl fluoride group acidifies the α-protons on the alkyl chain, facilitating the formation of a carbon-based nucleophile in the presence of a base. researchgate.netchemrxiv.org

Internal Oxidant : The sulfonyl fluoride moiety serves as an internal oxidant, enabling a crucial C–SO₂F oxidative addition step to a palladium(II) center, which generates a Pd(IV) intermediate. This avoids the need for external, stoichiometric oxidants. chemrxiv.org

This palladium-catalyzed reaction between an alkene and an alkyl sulfonyl fluoride grants access to stereodefined cis-substituted cyclopropanes. synthical.comchemrxiv.org The sulfonyl fluoride group itself is essential for this transformation; replacing it with other sulfonyl derivatives like chlorides or phenyl sulfones results in no reaction. chemrxiv.org Although this specific ambiphilic reactivity has been demonstrated for alkyl sulfonyl fluorides, it highlights the expanding and sometimes unexpected roles of the sulfonyl fluoride functional group in modern organic synthesis. Other distinct strategies include palladium-catalyzed cyclopropanation reactions that utilize aryl fluorosulfonates as substrates, where the fluorosulfonate group acts as a leaving group. researchgate.net

Development of Novel Linkers and Connective Hubs in Macromolecular Chemistry

The robust and reliable nature of the SuFEx reaction has made sulfonyl fluoride-containing molecules invaluable for applications in polymer and materials science. rsc.orgrsc.org Molecules bearing one or more sulfonyl fluoride groups can act as highly efficient linkers or "connective hubs" to create and modify complex macromolecular structures. researchgate.netresearchgate.net

By designing monomers with two SuFEx-reactive functionalities—for example, a bis(sulfonyl fluoride) and a bis(silyl ether)—chemists can generate high-molecular-weight polymers such as polysulfates and polysulfonates. rsc.orgmdpi.com 4-Cyclopropoxybenzene-1-sulfonyl fluoride represents a monofunctional building block that can be used for several purposes in this context:

End-capping : To terminate a growing polymer chain, controlling its molecular weight.

Pendant Functionalization : As a reagent in post-polymerization modification, where a pre-formed polymer containing nucleophilic sites (e.g., hydroxyl groups) is functionalized by reacting it with 4-Cyclopropoxybenzene-1-sulfonyl fluoride. This approach allows for the precise introduction of the cyclopropoxybenzene moiety along the polymer backbone. mdpi.com

Furthermore, the development of multifunctional SuFEx hubs allows for the creation of branched polymers and complex, three-dimensional networks. oup.comresearchgate.net A molecule based on the 4-cyclopropoxybenzene scaffold could be designed to incorporate multiple sulfonyl fluoride groups or a combination of a sulfonyl fluoride and an orthogonal reactive handle, positioning it as a versatile connective hub for advanced materials synthesis.

Common Linkages Formed via SuFEx Chemistry in Macromolecular Science
Reactant 1 (Electrophile)Reactant 2 (Nucleophile)Resulting LinkageBond Formed
R-SO₂F (Sulfonyl fluoride)R'-OSiMe₃ (Silyl ether)R-SO₂-OR' (Sulfonate Ester)S-O
R-SO₂F (Sulfonyl fluoride)R'-OH (Phenol/Alcohol)R-SO₂-OR' (Sulfonate Ester)S-O
R-SO₂F (Sulfonyl fluoride)R'-NH₂ (Primary Amine)R-SO₂-NHR' (Sulfonamide)S-N
R-SO₂F (Sulfonyl fluoride)R'₂NH (Secondary Amine)R-SO₂-NR'₂ (Sulfonamide)S-N

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclopropoxybenzene-1-sulfonyl fluoride, and how can reaction efficiency be maximized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. A benzene ring functionalized with a leaving group (e.g., nitro or halogen) reacts with cyclopropoxide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent fluorosulfonylation is achieved using sulfuryl chloride fluoride (SO₂ClF) or direct sulfonation followed by fluorination. Key parameters include controlling steric hindrance from the cyclopropoxy group and optimizing reaction time to avoid hydrolysis of the sulfonyl fluoride .
  • Characterization : Use 1H^{1}\text{H} NMR (δ 6.8–7.5 ppm for aromatic protons, δ 3.5–4.0 ppm for cyclopropoxy CH), 19F^{19}\text{F} NMR (δ 55–60 ppm for sulfonyl fluoride), and HRMS (exact mass: 230.03 g/mol). IR spectroscopy confirms the S=O stretch (~1370 cm⁻¹) and S-F bond (~800 cm⁻¹) .

Q. How should researchers assess the hydrolytic stability of 4-cyclopropoxybenzene-1-sulfonyl fluoride under varying conditions?

  • Methodology : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Monitor hydrolysis via HPLC or 19F^{19}\text{F} NMR, tracking the disappearance of the sulfonyl fluoride peak and the emergence of sulfonic acid (δ ~-110 ppm in 19F^{19}\text{F} NMR). Hydrolysis rates increase significantly above pH 9 due to nucleophilic attack by hydroxide ions .

Advanced Research Questions

Q. How does the cyclopropoxy group influence the reactivity of the sulfonyl fluoride in covalent protein labeling?

  • Mechanistic Insight : The cyclopropoxy group introduces steric and electronic effects. Its electron-donating nature decreases electrophilicity at the sulfur center, slowing nucleophilic attack by protein residues (e.g., tyrosine or lysine). However, the rigid cyclopropane ring may enhance target selectivity by restricting conformational flexibility. Use site-directed mutagenesis and X-ray crystallography to map binding pockets .
  • Experimental Design : Compare labeling efficiency with analogs lacking the cyclopropoxy group (e.g., 4-methoxy derivatives) using SDS-PAGE or fluorescence-based assays.

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

  • Analysis Framework :

  • Variable Control : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), buffer ionic strength, and pre-incubation time.
  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., IC₅₀ shift assays) to distinguish reversible vs. covalent inhibition.
  • Computational Modeling : Use molecular dynamics simulations to assess binding stability and covalent adduct formation.
    • Case Study : Discrepancies in serine protease inhibition may arise from differential accessibility of the active site in isoforms (e.g., trypsin vs. chymotrypsin). Validate using competitive activity-based protein profiling (ABPP) .

Q. What strategies enable the use of 4-cyclopropoxybenzene-1-sulfonyl fluoride in polymer chemistry for functional material design?

  • Methodology : Incorporate the compound as a crosslinker or terminal functional group in step-growth polymerization. For example, react with diamine monomers to form sulfonamide-linked polymers. Monitor polymerization progress via GPC and FTIR. The cyclopropoxy group enhances thermal stability (TGA analysis) and imparts hydrophobicity, useful in coatings .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported reaction yields for nucleophilic substitutions involving this compound?

  • Troubleshooting :

  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF, acetonitrile). Higher polarity may stabilize intermediates but accelerate hydrolysis.
  • Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acid from hydrolysis) and adjust reaction conditions accordingly .

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